2-Amino-4-bromothiazole
Overview
Description
2-Amino-4-bromothiazole is a compound with the molecular formula C3H3BrN2S and a molecular weight of 179.04 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
2-Aminothiazoles, including 2-Amino-4-bromothiazole, are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse range of heterocyclic analogues . They can be synthesized by refluxing thiourea and 4-nitrophenyl bromide or with 4-bromophenyl bromide in absolute methanol . Another method involves the use of palladium (II) acetate as a catalyst and n-propanol as a solvent .Molecular Structure Analysis
The InChI code for 2-Amino-4-bromothiazole is 1S/C3H3BrN2S/c4-2-1-7-3(5)6-2/h1H, (H2,5,6) and the InChI key is QJPQUNWGOHADOB-UHFFFAOYSA-N . The compound has a topological polar surface area of 67.2 Ų .Chemical Reactions Analysis
The synthesis of bromothiazoles, including 2-Amino-4-bromothiazole, has been revisited to update and optimize their production . The species reported include 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole, the majority of which are produced via sequential bromination and debromination steps .Physical And Chemical Properties Analysis
2-Amino-4-bromothiazole has a molecular weight of 179.04 g/mol and a monoisotopic mass of 177.92003 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 and a complexity of 70 .Scientific Research Applications
Anticancer Activity
2-Amino-4-bromothiazole: has been identified as a key scaffold in the development of compounds with potential anticancer properties. Its structural variations allow for the synthesis of derivatives that exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from 2-Amino-4-bromothiazole have shown maximum cytotoxicity towards six cancer cell lines, indicating its significant role in the development of new anticancer agents .
Antioxidant Properties
The thiazole ring, a component of 2-Amino-4-bromothiazole, is known for its antioxidant capabilities. This property is crucial in the pharmaceutical industry as oxidative stress is a common pathway leading to chronic diseases. Researchers are exploring 2-Amino-4-bromothiazole derivatives for their efficacy in neutralizing free radicals and protecting the body from oxidative damage .
Antimicrobial Applications
Due to its structural characteristics, 2-Amino-4-bromothiazole is being studied for its antimicrobial activity. It serves as a backbone for synthesizing various compounds that can act against a broad spectrum of bacterial and fungal pathogens. This makes it a valuable compound in the search for new antimicrobial drugs, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
The anti-inflammatory potential of 2-Amino-4-bromothiazole is another area of interest. Compounds based on this molecule are being tested for their ability to reduce inflammation, which is a common response in many diseases. By modulating the body’s inflammatory pathways, these derivatives could lead to effective treatments for inflammatory disorders .
Drug Development
2-Amino-4-bromothiazole is a pharmacophore in drug discovery, providing a foundation for the development of drugs targeting various therapeutic areas. Its versatility in chemical reactions allows for the creation of a wide array of medicinal drugs with high therapeutic impact, contributing significantly to innovations in drug development .
Organic Synthesis
In organic chemistry, 2-Amino-4-bromothiazole is utilized as a building block for synthesizing complex molecules. Its reactivity with other organic compounds enables the formation of diverse heterocyclic structures, which are essential in the synthesis of pharmaceuticals and agrochemicals .
Material Science
The unique properties of 2-Amino-4-bromothiazole extend its applications to material science. Researchers are investigating its use in the creation of novel materials with specific desired properties, such as enhanced durability or conductivity, which could have implications in various industries .
Biochemical Research
Lastly, 2-Amino-4-bromothiazole is a subject of biochemical research, where its interactions with biological macromolecules are studied. Understanding these interactions can lead to insights into the mechanisms of diseases and the development of targeted therapies .
Mechanism of Action
Target of Action
2-Amino-4-bromothiazole is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues It’s known that 2-aminothiazole derivatives have been used in the development of various drugs targeting a wide range of diseases .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect a variety of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that 2-aminothiazole derivatives can exhibit a range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug .
Safety and Hazards
properties
IUPAC Name |
4-bromo-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPQUNWGOHADOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330232 | |
Record name | 2-Amino-4-bromothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
502145-18-8 | |
Record name | 2-Amino-4-bromothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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